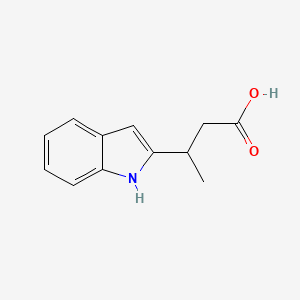
3-(1H-indol-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-2-yl)butanoic acid typically involves the cyclization of indole derivatives. One common method includes the reaction of indole with butyric acid under acidic conditions . Another approach involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in the presence of triethylamine under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of indole with butyric acid derivatives. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity . The compound can also be extracted from natural sources, such as the leaves and seeds of maize .
化学反応の分析
Types of Reactions: 3-(1H-indol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-acetic acid.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Indole-3-acetic acid.
Reduction: Various reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
3-(1H-indol-2-yl)butanoic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism by which 3-(1H-indol-2-yl)butanoic acid exerts its effects is through its conversion to indole-3-acetic acid via a process similar to the β-oxidation of fatty acids . This conversion occurs in the peroxisome and involves the reduction of the carbon side chain . The resulting indole-3-acetic acid then acts as a plant hormone, promoting cell elongation and division .
類似化合物との比較
Indole-3-acetic acid: Another plant hormone with similar functions but different chemical structure.
Indole-3-propionic acid: A compound with similar biological activities but a shorter carbon chain.
Uniqueness: 3-(1H-indol-2-yl)butanoic acid is unique due to its specific role in promoting root formation in plants, which is not as pronounced in other similar compounds . Its ability to be converted into indole-3-acetic acid also adds to its distinctiveness .
特性
IUPAC Name |
3-(1H-indol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(6-12(14)15)11-7-9-4-2-3-5-10(9)13-11/h2-5,7-8,13H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKPNMWZIYYKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)
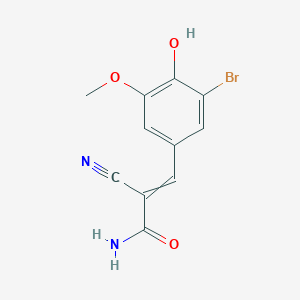
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)
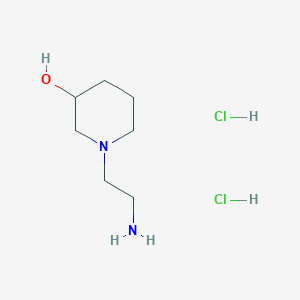
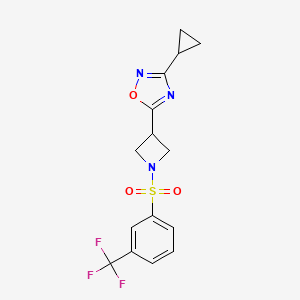
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728105.png)
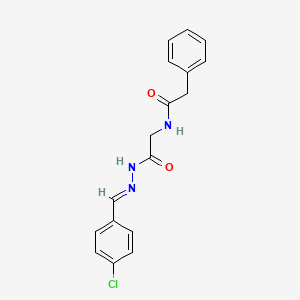
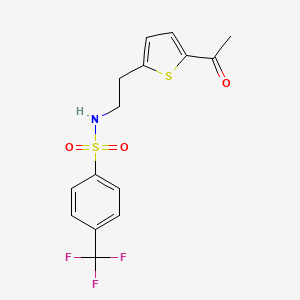
![N-{[3-(2-chlorophenoxy)phenyl]methyl}prop-2-enamide](/img/structure/B2728111.png)
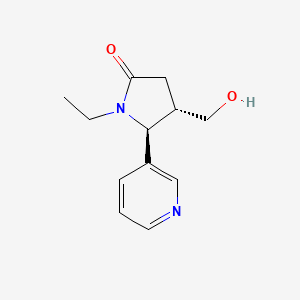
![4-(1,3-thiazol-2-yloxy)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2728113.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide](/img/structure/B2728114.png)
![N-[3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B2728116.png)
